1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
CAS No.:
Cat. No.: VC16418112
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN3S |
|---|---|
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN3S.ClH/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H |
| Standard InChI Key | ASHNXFRIJLOHAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=NN(C=C2)CCF.Cl |
Introduction
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is a complex organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound features a unique combination of functional groups, including a fluoroethyl group and a thienylmethyl moiety, which contribute to its distinctive chemical properties and potential biological activities.
Synthesis and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the fluoroethyl and thienylmethyl groups. These synthetic routes require careful optimization of reaction conditions to maximize yield and purity.
| Synthetic Step | Description |
|---|---|
| Pyrazole Ring Formation | Involves condensation reactions |
| Introduction of Fluoroethyl Group | Requires specific fluorination conditions |
| Introduction of Thienylmethyl Group | Involves alkylation reactions |
Biological Activity and Potential Applications
The biological activity of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine has been investigated in various studies. It shows promise as an antimicrobial and anti-inflammatory agent. The compound's mechanism of action likely involves binding to specific enzymes and receptors, modulating their activity, which may lead to therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | Treatment of infections |
| Anti-inflammatory Activity | Management of inflammatory diseases |
Interaction Studies and Pharmacological Potential
Interaction studies involving this compound focus on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes or receptors, modulating their activity significantly. These interactions are crucial for understanding its pharmacological potential and optimizing its therapeutic applications.
| Biological Target | Interaction Type |
|---|---|
| Enzymes | Inhibition or activation |
| Receptors | Agonism or antagonism |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine. For example:
| Compound Name | Unique Features |
|---|---|
| 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine | Additional fluorine atoms and different pyrazole positioning |
| 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamine | Difluoro substitution and different nitrogen positioning |
These compounds highlight the unique structural features of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine while also indicating potential avenues for further research into their respective biological activities and applications.
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